![molecular formula C19H26N6 B2805107 8,10-Dimethyl-4-(4-methylpiperazin-1-yl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 902042-27-7](/img/structure/B2805107.png)

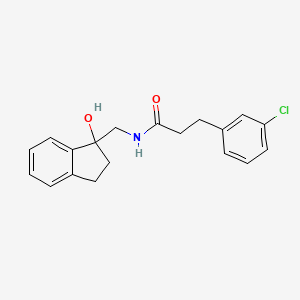

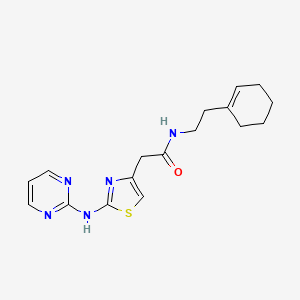

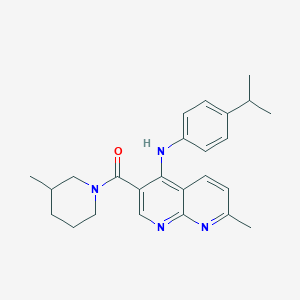

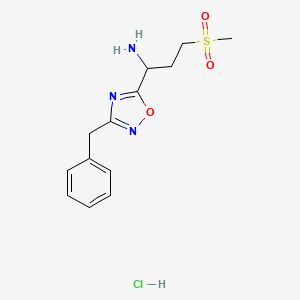

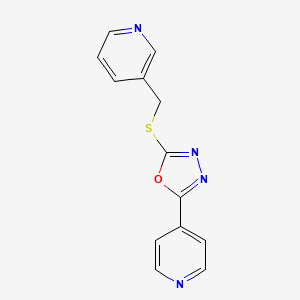

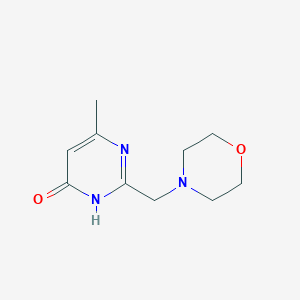

8,10-Dimethyl-4-(4-methylpiperazin-1-yl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of organic compounds known as phenylpiperazines . It’s a novel class of inhibitors of cyclin-dependent kinases (CDKs) and has shown good potency as an inhibitor of CDKs . It’s being developed for its potential anticancer activity .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure analysis of similar compounds indicates that the dipole moment changes (Δμ) were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2. The introduction of a new hydrophobic side chain using organolithium reagents has been reported .Aplicaciones Científicas De Investigación

Cyclin-Dependent Kinase (CDK) Inhibition

PHA-848125: is a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs play crucial roles in cell cycle regulation, and their dysregulation is associated with cancer. By inhibiting CDKs, this compound may interfere with cell division and proliferation, making it a potential candidate for cancer therapy .

Antiproliferative Activity Against Ovarian Carcinoma Cells

In preclinical studies, PHA-848125 demonstrated antiproliferative activity against A2780 human ovarian carcinoma cells. Its selectivity against CDKs and efficacy in inhibiting cancer cell growth make it an intriguing candidate for further investigation .

Sorafenib Comparison

In comparison to the well-known drug sorafenib , PHA-848125 exhibited good inhibitory effects across a range of concentrations. Its IC50 values were competitive, suggesting potential as an alternative or complementary treatment .

Imatinib Structural Characterization

While not directly related to cancer treatment, PHA-848125 shares structural features with imatinib , a widely used leukemia drug. Imatinib inhibits tyrosine kinases and has been structurally characterized in various salt forms. The structural insights from imatinib may inform the design of novel kinase inhibitors, including PHA-848125 .

Chemical Entities of Biological Interest (ChEBI)

PHA-848125: is listed in the Chemical Entities of Biological Interest (ChEBI) database, which catalogs small chemical compounds. Its inclusion in ChEBI highlights its relevance in biological research .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

11,13-dimethyl-6-(4-methylpiperazin-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6/c1-5-6-15-12-16(24-9-7-23(4)8-10-24)25-19(21-15)17-13(2)11-14(3)20-18(17)22-25/h11-12H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYWSCSRSNWTQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,10-Dimethyl-4-(4-methylpiperazin-1-yl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2805032.png)

![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)